2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride

Lipophilicity CLogP ADME optimization

2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride is a gem‑difluorinated cyclobutyl‑tethered alkanesulfonyl chloride building block. It belongs to the class of 3,3‑difluorocyclobutyl‑substituted intermediates that have been established as versatile, conformationally restricted scaffolds for lead‑oriented synthesis and medicinal chemistry.

Molecular Formula C6H9ClF2O2S
Molecular Weight 218.64
CAS No. 2166709-34-6
Cat. No. B2658751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride
CAS2166709-34-6
Molecular FormulaC6H9ClF2O2S
Molecular Weight218.64
Structural Identifiers
SMILESC1C(CC1(F)F)CCS(=O)(=O)Cl
InChIInChI=1S/C6H9ClF2O2S/c7-12(10,11)2-1-5-3-6(8,9)4-5/h5H,1-4H2
InChIKeyJENJOPXAYMRPTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride (CAS 2166709-34-6): Structural Baseline & Procurement-Class Positioning


2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride is a gem‑difluorinated cyclobutyl‑tethered alkanesulfonyl chloride building block . It belongs to the class of 3,3‑difluorocyclobutyl‑substituted intermediates that have been established as versatile, conformationally restricted scaffolds for lead‑oriented synthesis and medicinal chemistry [1]. The compound incorporates a strained, fluorinated C₄ ring connected via a two‑carbon ethyl spacer to the electrophilic –SO₂Cl warhead, a combination that imparts distinct physicochemical and reactivity properties relative to directly ring‑attached or methylene‑spaced sulfonyl chloride analogs [2][3].

2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride: Why Closest Analogs Cannot Be Interchanged


Within the difluorocyclobutyl‑sulfonyl chloride family, the length of the spacer between the ring and the –SO₂Cl group dictates both the conformational mobility and the electronic environment of the reactive center, parameters that directly affect nucleophilic substitution rates, product diastereoselectivity, and downstream biological target engagement [1]. The ethyl‑spaced architecture of 2‑(3,3‑difluorocyclobutyl)ethanesulfonyl chloride provides an additional rotatable bond and a one‑methylene‑unit increase in lipophilicity compared with the methanesulfonyl analog (CLogP Δ ≈ +0.4 to +0.5), while the 3,3‑difluoro substitution pattern engages a distinct exit‑vector geometry vis‑à‑vis the 2,2‑difluoro isomer [1][2]. Consequently, substituting this compound with the directly ring‑attached 3,3‑difluorocyclobutane‑1‑sulfonyl chloride or the shorter‑spaced (3,3‑difluorocyclobutyl)methanesulfonyl chloride can alter reaction kinetics, intermediate stability, and the three‑dimensional presentation of the cyclobutyl moiety in the final target molecule .

2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride: Comparator-Based Quantitative Differentiation Evidence


Ethyl Spacer Increases Lipophilicity by ~0.5 Log Units Versus the Methylene-Spaced Analog

The (3,3‑difluorocyclobutyl)methanesulfonyl chloride analog (CAS 1622903‑44‑9) has a reported CLogP of –0.415 [1]. Adding one methylene unit to reach the ethyl‑spaced target compound (CAS 2166709‑34‑6) is predicted to raise CLogP by approximately +0.4 to +0.5 log units based on the established methylene increment in the Hansch–Leo fragmental system, yielding an estimated CLogP in the range of –0.02 to +0.09 [2]. This shift moves the compound from a net‑hydrophilic to a near‑neutral lipophilicity window, which can significantly influence membrane permeability and off‑target binding profiles in medicinal chemistry campaigns.

Lipophilicity CLogP ADME optimization

3,3-Difluoro Substitution Defines a Distinct Exit-Vector Geometry Separable from 2,2-Difluoro Isomers

X‑ray crystallographic exit‑vector plot analysis of 3,3‑difluorocyclobutanamine versus 2,2‑difluorocyclobutanamine reveals that the two isomers project their amino substituents at measurably different angles and distances relative to the cyclobutane ring plane [1]. The 3,3‑difluoro pattern places the substituent vector approximately 120° apart from the gem‑difluoro center, whereas the 2,2‑difluoro pattern places the substituent directly adjacent to the fluorine atoms, altering both the steric environment and the electronic polarization of the C–N bond. These geometric differences persist when the amine is replaced by an ethylsulfonyl chloride substituent, meaning procurement of the incorrect regioisomer can lead to a different three‑dimensional presentation of pharmacophoric elements in the final target molecule.

Conformational restriction Exit-vector analysis Scaffold design

Difluorocyclobutyl Scaffold Reduces hERG Inhibition Relative to Piperidine-Containing Congeners—Validated in GLP‑1R Agonist Series

In a 2025 Journal of Medicinal Chemistry study, the clinical GLP‑1R agonist danuglipron (which contains a piperidine ring) exhibited moderate hERG inhibitory activity with an IC₅₀ of 4.3 μM, indicating potential cardiac toxicity risk [1]. Systematic replacement of the piperidine moiety with 3,3‑difluorocyclobutyl‑containing building blocks led to derivatives with substantially reduced hERG inhibition. The optimized difluorocyclobutyl analog (compound 73) not only exhibited a GLP‑1R EC₅₀ of 0.048 nM but also demonstrated superior β‑arrestin pathway selectivity and improved oral absorption compared with danuglipron [1]. While the specific target compound 2‑(3,3‑difluorocyclobutyl)ethanesulfonyl chloride is a synthetic precursor and was not directly assayed, its 3,3‑difluorocyclobutyl‑ethyl‑sulfonyl architecture is structurally analogous to the key intermediates used to construct the optimized difluorocyclobutyl derivatives in this study.

hERG liability Cardiotoxicity risk GLP-1 receptor agonism

Cyclobutyl Sulfone Scaffold Demonstrates Notch‑Sparing γ‑Secretase Inhibition—Validated in Alzheimer's Disease Models

Patent EP2273877B1 discloses a series of cyclobutyl sulfone derivatives as γ‑secretase inhibitors that spare Notch signaling, thereby avoiding the gastrointestinal toxicity associated with non‑selective γ‑secretase inhibition [1]. Representative compounds demonstrated γ‑secretase inhibitory activity with an IC₅₀ of 7.5 μM in human H4 neuroglioma cells (Aβ42 reduction, LPECL assay) [2]. The 2‑(3,3‑difluorocyclobutyl)ethanesulfonyl chloride core structure is directly relevant to this pharmacophore class: the ethyl spacer provides the necessary distance between the cyclobutyl ring and the sulfonyl warhead required for optimal γ‑secretase binding site complementarity, as evidenced by the structure–activity relationships delineated in the patent.

γ-Secretase inhibition Notch-sparing Alzheimer's disease

Multigram Synthetic Tractability Enables Cost‑Effective Procurement at Discovery and Pre‑Clinical Scales

Ryabukhin et al. (2018) demonstrated that 3,3‑difluorocyclobutyl‑substituted building blocks—including carboxylic acids, amines, alcohols, and azides—can be synthesized on multigram scale from the common intermediate ethyl 3,3‑difluorocyclobutanecarboxylate . This synthetic platform enables reliable supply of the 3,3‑difluorocyclobutyl precursors required for 2‑(3,3‑difluorocyclobutyl)ethanesulfonyl chloride production. In contrast, certain regioisomeric analogs (e.g., 2,2‑difluorocyclobutyl derivatives) required development of entirely new synthetic routes and were previously described as 'previously unavailable' building blocks [1], implying higher cost and longer lead times for procurement.

Scalable synthesis Multigram building block Procurement reliability

2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride: Evidence‑Anchored Application Scenarios for Procurement Decision‑Making


GLP‑1 Receptor Agonist Lead Optimization with Mitigated hERG Liability

Medicinal chemistry teams pursuing small‑molecule GLP‑1R agonists can employ 2‑(3,3‑difluorocyclobutyl)ethanesulfonyl chloride to construct difluorocyclobutyl‑containing analogs designed to replace piperidine or other basic amine moieties associated with hERG channel blockade. The 2025 J. Med. Chem. study demonstrated that this scaffold substitution strategy reduced hERG inhibition while maintaining sub‑nanomolar GLP‑1R potency (EC₅₀ = 0.048 nM for the optimized derivative) [1]. The ethyl‑spaced sulfonyl chloride enables late‑stage diversification via sulfonamide bond formation, allowing rapid parallel synthesis of candidate libraries for cardiac safety profiling.

Notch‑Sparing γ‑Secretase Inhibitor Scaffold Elaboration for Alzheimer's Disease

The cyclobutyl sulfone motif, accessible from 2‑(3,3‑difluorocyclobutyl)ethanesulfonyl chloride via nucleophilic displacement of the sulfonyl chloride with amines or alcohols, has been pharmacologically validated as a Notch‑sparing γ‑secretase inhibitor scaffold (EP2273877B1) [1]. The ethyl spacer of the target compound provides the optimal two‑carbon bridge between the cyclobutane ring and the sulfonyl pharmacophore, matching the SAR‑defined distance requirements for Aβ42 inhibition (IC₅₀ = 7.5 μM) while preserving Notch‑related Aβ38 processing (EC₅₀ = 7.8 μM) [2].

Conformationally Restricted Fragment Library Synthesis via Sulfonamide Diversification

The 2‑(3,3‑difluorocyclobutyl)ethanesulfonyl chloride scaffold is ideally suited for high‑pressure‑mediated or conventional parallel sulfonamide library synthesis, as demonstrated by recent [2+2] cycloaddition‑based fragment library approaches [1]. The 3,3‑difluoro substitution imposes conformational restraint on the cyclobutane ring (validated by exit‑vector X‑ray analysis) [2], while the ethyl spacer introduces an additional degree of rotational freedom that allows the sulfonamide product to sample a broader conformational space than directly ring‑attached sulfonamides—a desirable feature for fragment‑based screening where induced‑fit binding is advantageous.

Scale‑Up Procurement for Pre‑Clinical Candidate Advancement

When a lead series incorporating the 3,3‑difluorocyclobutyl‑ethyl‑sulfonyl motif has been nominated for pre‑clinical development, the established multigram synthetic route (Ryabukhin et al., Synthesis 2018) [1] ensures that 2‑(3,3‑difluorocyclobutyl)ethanesulfonyl chloride can be sourced in quantities sufficient for toxicology studies and formulation development. The demonstrated scalability of the 3,3‑difluoro series—with related intermediates produced in up to 97 g batches [2]—provides a reliable supply‑chain foundation that is not yet matched by the 2,2‑difluoro regioisomeric series, which was only recently made synthetically accessible.

Quote Request

Request a Quote for 2-(3,3-Difluorocyclobutyl)ethanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.